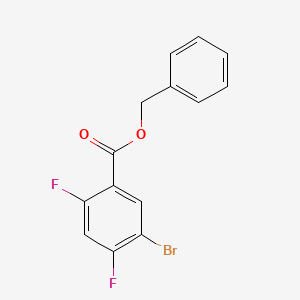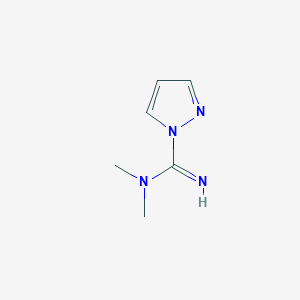
Benzyl 5-bromo-2,4-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C14H9BrF2O2 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on a benzoate ester, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-2,4-difluorobenzoate typically involves the esterification of 5-bromo-2,4-difluorobenzoic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent is common, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine to achieve the desired monobromide .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzoates, azides, thiocyanates, and coupled aromatic compounds .
Aplicaciones Científicas De Investigación
Benzyl 5-bromo-2,4-difluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Benzyl 5-bromo-2,4-difluorobenzoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzoate ring influence its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during synthesis .
Comparación Con Compuestos Similares
- Benzyl 4-bromo-2,6-difluorobenzoate
- Benzyl 3-bromo-2,4-difluorobenzoate
- Benzyl 5-chloro-2,4-difluorobenzoate
Comparison: Benzyl 5-bromo-2,4-difluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise electronic and steric effects .
Propiedades
Fórmula molecular |
C14H9BrF2O2 |
|---|---|
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
benzyl 5-bromo-2,4-difluorobenzoate |
InChI |
InChI=1S/C14H9BrF2O2/c15-11-6-10(12(16)7-13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
ZSZKOSOGZXVSHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)



![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)







